3-(Benzenesulfonyl)-6-ethyl-4-piperidin-1-ylquinoline
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Overview
Description
Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. It is a colorless liquid with an odor described as objectionable, and typical of amines.
Synthesis Analysis
The synthesis of benzenesulfonyl derivatives often involves the reaction of benzenesulfonyl chloride with a suitable nucleophile . For instance, a novel 1-benzhydryl piperazine derivative was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .Molecular Structure Analysis
The molecular structure of benzenesulfonyl chloride consists of a benzene ring attached to a sulfonyl group (SO2), which is in turn attached to a chlorine atom . The structure of piperidine is a six-membered ring with five carbon atoms and one nitrogen atom.Chemical Reactions Analysis
Benzenesulfonyl chloride reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .Physical and Chemical Properties Analysis
Benzenesulfonyl chloride is a colourless liquid with a density of 1.384 g/mL at 25 °C . It is soluble in alcohol and diethyl ether, but reacts with water .Scientific Research Applications
Antimicrobial and Antibacterial Properties
Research by Khalid et al. (2016) on N-substituted derivatives of a compound structurally related to 3-(Benzenesulfonyl)-6-ethyl-4-piperidin-1-ylquinoline revealed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. The study demonstrates the potential of such compounds in developing new antimicrobial agents, with specific chemical modifications enhancing their efficacy against a broad spectrum of bacterial pathogens (Khalid et al., 2016).
Antioxidant and Enzyme Inhibition
Lolak et al. (2020) investigated benzenesulfonamides with 1,3,5-triazine motifs for their antioxidant properties and inhibitory effects on acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with neurological disorders and pigmentation diseases. The study highlights the versatility of sulfonamide compounds in addressing oxidative stress and enzyme-related pathologies, suggesting a potential therapeutic avenue for diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).
Optical and Electronic Applications
Ruanwas et al. (2010) synthesized and characterized compounds for their nonlinear optical properties, indicating potential applications in optical limiting. The research demonstrates the utility of quinoline and sulfonamide derivatives in developing materials for optical technologies, underscoring the importance of chemical structure in determining the physical properties of such compounds (Ruanwas et al., 2010).
Anticancer Activity
Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines, showing potent cytotoxicity against various cancer cell lines. This study underlines the significance of structural analogs of this compound in the development of new anticancer agents, providing a foundation for further research into their mechanism of action and therapeutic potential (Redda et al., 2010).
Mechanism of Action
The mechanism of action of benzenesulfonyl derivatives in biological systems can vary widely depending on the specific compound. Some benzenesulfonic acid derived compounds have been evaluated as competitive inhibitors of human neutrophil elastase, a target for the treatment of Acute Respiratory Distress Syndrome .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-ethyl-4-piperidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-2-17-11-12-20-19(15-17)22(24-13-7-4-8-14-24)21(16-23-20)27(25,26)18-9-5-3-6-10-18/h3,5-6,9-12,15-16H,2,4,7-8,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZQBNDPGTYLMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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